molecular formula C9H16O B11965772 4,4-Dimethyl-hept-6-EN-3-one CAS No. 29511-87-3

4,4-Dimethyl-hept-6-EN-3-one

Cat. No.: B11965772
CAS No.: 29511-87-3
M. Wt: 140.22 g/mol
InChI Key: LYHOKLPEHBTETF-UHFFFAOYSA-N
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Description

Comparative Analysis of α,β-Unsaturated and β,γ-Unsaturated Ketone Reactivity

The two primary classes of unsaturated ketones are α,β-unsaturated ketones and β,γ-unsaturated ketones. Their distinct structural arrangements lead to different modes of reactivity.

Featureα,β-Unsaturated Ketoneβ,γ-Unsaturated Ketone
Structure The C=C double bond is conjugated with the C=O group.The C=C double bond is separated from the C=O group by a methylene (B1212753) (-CH2-) or substituted carbon.
Reactivity Susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon) by nucleophiles. The conjugated system delocalizes the electron density. wikipedia.orgThe carbonyl group and the double bond often react as independent functional groups. However, isomerization to the more stable α,β-unsaturated isomer can occur, particularly under basic or acidic conditions. researchgate.net
Stability Generally more thermodynamically stable due to the conjugated π-system.Less thermodynamically stable than the corresponding α,β-isomer.

α,β-Unsaturated carbonyl compounds are electrophilic at both the carbonyl carbon and the β-carbon due to resonance. wikipedia.org This allows for nucleophilic attack at either position, a reactivity pattern known as vinylogous reactivity. wikipedia.org In contrast, β,γ-unsaturated ketones typically exhibit the characteristic reactions of isolated ketones and alkenes. However, the potential for isomerization to the conjugated α,β-isomer is a key aspect of their chemistry. researchgate.net Quantum-chemical modeling has shown that α,β-unsaturated ketones possess more pronounced electrophilic properties at the β-carbon of the C=C double bond compared to β,γ-unsaturated ketones, owing to the π-conjugated structure. researchgate.net

Nomenclature and Structural Representation of Branched Unsaturated Ketones

The systematic naming of branched unsaturated ketones follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org

Key IUPAC Nomenclature Rules for Unsaturated Ketones:

The parent chain is the longest carbon chain that contains the maximum number of double and triple bonds. uiuc.edu

The carbonyl group takes precedence over alkyl groups, halogens, and double bonds when numbering the parent chain. uiuc.edulibretexts.org

The suffix "-one" is used to denote a ketone. wikipedia.org

The position of the carbonyl group is indicated by a number. wikipedia.org

The position of the double bond is indicated by a number, and the suffix "-en-" is used. organicmystery.com

Substituents are named and numbered according to their position on the parent chain and are listed alphabetically. wikipedia.org

For 4,4-Dimethyl-hept-6-en-3-one :

Parent Chain : A seven-carbon chain (heptane).

Ketone : The carbonyl group is at position 3, indicated by "-3-one".

Unsaturation : A double bond is between carbons 6 and 7, indicated by "-6-en-".

Substituents : Two methyl groups are attached to carbon 4, indicated by "4,4-Dimethyl-".

The structural representation clearly shows the isolated nature of the carbonyl group and the terminal alkene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29511-87-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4,4-dimethylhept-6-en-3-one

InChI

InChI=1S/C9H16O/c1-5-7-9(3,4)8(10)6-2/h5H,1,6-7H2,2-4H3

InChI Key

LYHOKLPEHBTETF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)CC=C

Origin of Product

United States

Synthetic Methodologies for 4,4 Dimethyl Hept 6 En 3 One and Analogous β,γ Unsaturated Ketones

Catalytic Approaches to Unsaturated Ketones

Catalytic strategies provide efficient and selective routes to various unsaturated ketones. These methods often operate under mild conditions and can tolerate a wide range of functional groups, making them highly valuable in complex molecule synthesis.

Copper-Catalyzed Enantiodivergent Syntheses of β,γ-Unsaturated Ketones

Copper-catalyzed reactions have been pivotal in the asymmetric synthesis of β,γ-unsaturated ketones. These methods often allow for the selective formation of either enantiomer of a product, a concept known as enantiodivergence, by carefully tuning reaction parameters.

Recent research has demonstrated that the choice of a silyl (B83357) group on a 1,3-butadienyl silane (B1218182) substrate can dictate the stereochemical outcome of its reaction with acyl fluorides in the presence of a copper catalyst. nih.govacs.org This control allows for the enantiodivergent synthesis of either (Z)- or (E)-β,γ-unsaturated ketones. nih.govacs.org

Specifically, the use of a phenyldimethylsilyl-substituted 1,3-diene leads to the formation of (Z)-β,γ-unsaturated ketones with high Z-selectivity and excellent enantioselectivity. nih.govacs.org Conversely, employing a triisopropylsilyl-substituted diene yields (E)-β,γ-unsaturated ketones with high E-selectivity and optical purity. nih.govacs.org The silyl group's nature influences the formation of distinct α-silyl-allylic copper intermediates, which in turn controls the facial selectivity of the addition to the acyl fluoride. nih.gov

Table 1: Influence of Silyl Group on Copper-Catalyzed Synthesis of β,γ-Unsaturated Ketones

Silyl GroupPredominant IsomerStereoselectivityEnantioselectivity
Phenyldimethylsilyl (PhMe₂Si)ZHigh Z-selectivityExcellent
Triisopropylsilyl (iPr₃Si)EExcellent E-selectivityHigh

Data compiled from studies on Cu-catalyzed reactions of 1,3-butadienyl silanes and acyl fluorides. nih.govacs.org

The development of novel chiral ligands is crucial for achieving high enantioselectivity in metal-catalyzed reactions. In the context of copper-catalyzed syntheses, various ligands have been explored to induce chirality effectively. For instance, the (R,R)-Ph-BPE ligand has been successfully used in the enantiodivergent synthesis of β,γ-unsaturated ketones, where the same ligand can produce opposite enantiomers depending on the silyl group of the diene. nih.gov

Other research has focused on the development of P,N ligands, such as those derived from (S)-NOBIN and (S)-BINOL, for copper-catalyzed conjugate additions to form chiral ketones. acs.org Additionally, chiral bipyridine ligands with flexible side chains have been employed in the copper-catalyzed asymmetric borylation of α,β-unsaturated ketones. mdpi.com The design of these ligands, often incorporating specific structural motifs and noncovalent interaction sites, is key to controlling the stereochemical outcome of the reaction. mdpi.combohrium.com

Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile platform for the synthesis of various types of unsaturated ketones, including α,β- and γ,δ-isomers, through diverse reaction pathways.

An intermolecular oxidative coupling reaction between alkynamides and terminal alkenes, catalyzed by palladium(II), provides a route to acyclic (E)-α,β-unsaturated ketones with high stereo- and regioselectivity. nih.govacs.org This reaction proceeds under mild conditions and identifies alkynamides as effective precursors for oxypalladation. nih.govacs.org

The proposed mechanism involves the activation of the alkynamide by Pd(II) to form a cyclic oxypalladation intermediate. nih.govacs.org This intermediate is then hydrated, and the resulting acyclic species undergoes a Heck-type process with the alkene, followed by β-hydride elimination to yield the α,β-unsaturated ketone. nih.govacs.org An ¹⁷O labeling experiment confirmed the incorporation of oxygen from water into the amide carbonyl, supporting the proposed pathway. nih.gov

Table 2: Palladium-Catalyzed Oxidative Coupling of Alkynamides and Alkenes

Alkynamide SubstrateAlkene SubstrateProduct TypeSelectivity
N-benzyl-N-methylpent-4-ynamideStyrene(E)-α,β-unsaturated ketoneHigh stereo- and regioselectivity

Data from a study on the Pd(II)-catalyzed intermolecular oxidative coupling of alkynamides and alkenes. nih.govacs.org

Palladium-catalyzed ring-opening of 2-alkylidenecyclobutanols with organic halides presents a facile method for synthesizing γ,δ-unsaturated ketones. researchgate.net This process involves the cleavage of a carbon-carbon bond and demonstrates good to excellent yields with high Z/E selectivity. acs.org

In a related transformation, the palladium-catalyzed 1,2-addition of arylboronic acids to 2-alkylenecyclobutanones, followed by β-carbon elimination, also affords γ,δ-unsaturated ketones. acs.orgresearchgate.net This reaction is notable for its high Z-selectivity, with Z/E ratios often exceeding 99:1, and its tolerance of a broad range of functional groups. acs.orgresearchgate.net The key to this transformation is a nucleophilic addition/β-carbon elimination sequence that activates an otherwise unstrained ketone carbonyl C-C bond. researchgate.net

An in-depth examination of the synthetic routes to 4,4-dimethyl-hept-6-en-3-one and its related β,γ-unsaturated ketone analogs reveals a variety of strategic approaches. These methods can be broadly categorized into catalytic and stoichiometric reagent-mediated syntheses, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope. This article focuses on specific methodologies within these categories, providing a detailed analysis of their mechanisms and applications.

Current Research Landscape for Branched β,γ Unsaturated Ketones in Contemporary Organic Synthesis

Branched β,γ-unsaturated ketones are valuable intermediates in organic synthesis due to their versatile reactivity. sioc-journal.cn Recent research has focused on developing novel and efficient methods for their synthesis and on utilizing them as building blocks for more complex molecules.

Recent Synthetic Approaches to β,γ-Unsaturated Ketones:

MethodDescription
Catalytic Allylation Direct reaction of aldehydes and allylic alcohols using a combination of an N-heterocyclic carbene (NHC) catalyst and a palladium catalyst. This method avoids pre-activation of the starting materials. kanazawa-u.ac.jp
Copper-Catalyzed Acylation Asymmetric acylation of allylic phosphates with acylsilanes under photochemical conditions. nih.gov
Cross-Coupling Reactions Chromium-catalyzed cross-coupling of methyl ketones with cyclic ketones has been reported for the selective synthesis of β-branched β,γ-unsaturated ketones. acs.org
Carbonylative Cross-Coupling Palladium-catalyzed carbonylative cross-coupling of allylboronates with organic halides.
Rearrangement Reactions Acid-catalyzed rearrangement of tertiary allylic alcohols.
Alkene Isomerization Transition metal-catalyzed isomerization of γ,δ-unsaturated ketones. rsc.org

The development of enantioselective methods for the synthesis of chiral β,γ-unsaturated ketones is a particularly active area of research, as these compounds are precursors to a wide range of biologically active molecules and natural products. nih.govnih.gov The ability to control both the position of the double bond and the stereochemistry of the α-carbon is a significant challenge that continues to drive innovation in this field.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Stereochemical Elucidation of 4,4 Dimethyl Hept 6 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals within the 4,4-Dimethyl-hept-6-en-3-one structure.

The position of a signal (chemical shift, δ) in an NMR spectrum provides critical information about the electronic environment of a nucleus. In this compound, a β,γ-unsaturated ketone, the carbonyl group and the carbon-carbon double bond exert significant influence on the chemical shifts of nearby nuclei.

¹H NMR: The proton spectrum is characterized by distinct regions. The olefinic protons (H-6 and H-7) are expected to resonate downfield (δ 5.0-6.0 ppm) due to the anisotropic effect of the π-bond. The methylene (B1212753) protons at C-2, being α to the electron-withdrawing carbonyl group, are deshielded and typically appear around δ 2.4-2.6 ppm. The allylic protons at C-5 are also shifted downfield to approximately δ 2.2-2.4 ppm. The two methyl groups at the C-4 position are equivalent and appear as a sharp singlet, while the terminal methyl group of the ethyl chain (C-1) will appear as a triplet.

¹³C NMR: The carbon spectrum shows the carbonyl carbon (C-3) at a characteristic low-field position (δ > 200 ppm). The olefinic carbons (C-6 and C-7) resonate in the typical sp² region (δ 115-140 ppm). The quaternary carbon (C-4) is also a key indicator in the spectrum. The chemical shifts of vinyl carbons are influenced by the charge density of the π-system. netlify.app

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1CH₃1.0 (triplet)~8
2CH₂2.5 (quartet)~36
3C=O-~214
4C-~48
4-Me2 x CH₃1.1 (singlet)~26
5CH₂2.3 (doublet)~42
6CH5.8 (multiplet)~134
7CH₂5.0 (multiplet)~118

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments reveal how they are connected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the definitive assignment of each protonated carbon in the molecule by linking the data from the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For this compound, COSY would show a correlation between the H-1 and H-2 protons of the ethyl group, and a chain of correlations connecting the H-5, H-6, and H-7 protons of the allyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart. Key correlations would include the signal from the C-4 methyl protons to the carbonyl carbon (C-3), the quaternary carbon (C-4), and the allylic carbon (C-5). This confirms the placement of the gem-dimethyl group adjacent to the carbonyl.

Interactive Table 2: Expected Key 2D NMR Correlations for this compound.

Proton(s)COSY Correlations (H-H)HMBC Correlations (H-C)
H-1 (CH₃)H-2C-2, C-3
H-2 (CH₂)H-1C-1, C-3, C-4
H-4 (2xCH₃)NoneC-3, C-4, C-5
H-5 (CH₂)H-6C-4, C-6, C-7, 4-Me
H-6 (CH)H-5, H-7C-4, C-5, C-7
H-7 (CH₂)H-6C-5, C-6

Stereochemical details are often elucidated using J-coupling constants and NOE data. wordpress.com

J-coupling Constants: The magnitude of the coupling constant between two protons provides information about the dihedral angle between them. In this compound, the coupling constants between the vinyl protons (H-6 and H-7) would confirm their geminal, cis, or trans relationships, which is fixed in the terminal vinyl group.

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) detect protons that are close in space, regardless of whether they are connected through bonds. This is a powerful tool for determining relative stereochemistry. wordpress.com In the case of this compound, which is achiral and lacks geometric isomers at the double bond, NOE analysis would primarily serve to confirm the through-space proximity of groups consistent with the established connectivity, such as between the C-5 protons and the C-4 methyl groups.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry can measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This allows for the determination of the exact molecular formula of a compound from its exact mass. For this compound, the molecular formula is C₉H₁₆O. HRMS would be used to confirm this by matching the experimentally measured exact mass to the calculated theoretical mass.

Calculated Exact Mass for C₉H₁₆O: 140.12012 u

An experimental HRMS measurement yielding a value extremely close to this would unambiguously confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. nationalmaglab.org This provides detailed information about the structure of the parent ion. For this compound, the molecular ion ([M]⁺• at m/z 140) would be selected and fragmented. The primary fragmentation pathway for ketones is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Key expected fragmentations include:

Loss of an ethyl radical (•C₂H₅): This is a result of α-cleavage on the ethyl side of the carbonyl group, leading to a prominent fragment ion at m/z 111.

Formation of the ethylacylium ion: Cleavage on the other side of the carbonyl would lead to the loss of the C₅H₉ radical, resulting in a fragment at m/z 59 ([CH₃CH₂CO]⁺).

Subsequent fragmentation of the m/z 111 ion could occur, for instance, through the loss of an allyl radical, providing further structural confirmation.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound.

m/z ValueProposed IdentityFragmentation Pathway
140[C₉H₁₆O]⁺•Molecular Ion (M⁺•)
111[M - C₂H₅]⁺α-cleavage, loss of ethyl radical
59[C₃H₅O]⁺α-cleavage, loss of C₅H₉ radical
41[C₃H₅]⁺Allyl cation, from further fragmentation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No experimental or theoretical Infrared (IR) or Raman spectra for this compound are available in the public domain. While general characteristic vibrational frequencies for ketones, alkenes, and alkyl groups can be predicted, a specific analysis and a data table of vibrational modes for this particular molecule cannot be compiled without actual research findings.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

There is no evidence in the Cambridge Structural Database (CSD) or other crystallographic databases of a single-crystal X-ray diffraction study having been performed on this compound or any of its crystalline derivatives. Therefore, no information on its solid-state structure, bond lengths, bond angles, or absolute configuration is available.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Conjugation and Electronic Transitions

Published Ultraviolet-Visible (UV-Vis) absorption or fluorescence emission spectra for this compound could not be located. An unconjugated enone system like the one present in this molecule would be expected to exhibit specific electronic transitions (e.g., n → π* and π → π*), but without experimental data, a detailed analysis of its electronic properties, including absorption maxima (λmax) and molar absorptivity (ε), is not possible.

Strategic Applications and Derivatization of 4,4 Dimethyl Hept 6 En 3 One in Advanced Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The prochiral nature of 4,4-dimethyl-hept-6-en-3-one, combined with its distinct functional groups, positions it as an important starting material for the generation of chiral building blocks. sigmaaldrich.comnih.gov Asymmetric transformations targeting either the ketone or the alkene can establish key stereocenters, which are then carried through subsequent synthetic steps to yield complex, enantioenriched molecules. The strategic placement of the gem-dimethyl group can influence the stereochemical outcome of these reactions by imparting conformational rigidity and directing the approach of reagents.

The generation of enantioenriched molecules from this compound is primarily achieved through stereoselective reduction of the carbonyl group or asymmetric conjugate addition to the enone. These methods convert the achiral starting material into valuable chiral synthons. For instance, asymmetric hydrogenation or chemoenzymatic reduction can produce chiral allylic alcohols with high enantiomeric purity. These alcohols are versatile intermediates, readily transformed into a variety of other functional groups while retaining the established stereochemistry.

Transformation MethodResulting Chiral IntermediatePotential Subsequent Applications
Asymmetric Ketone Reduction(R)- or (S)-4,4-Dimethyl-hept-6-en-3-olEpoxidation, Dihydroxylation, Olefin Metathesis
Asymmetric Conjugate AdditionEnantioenriched β-substituted ketonesAldol (B89426) reactions, further α-functionalization
Enzymatic DesymmetrizationChiral lactones or diolsSynthesis of pheromones, fragments of polyketides

This table illustrates potential pathways for generating chiral intermediates from this compound based on established asymmetric methodologies.

Intermediates in the Total Synthesis of Natural Products and Analogues

The carbon skeleton of this compound is embedded in various natural products, making it a logical and efficient starting point for their total synthesis. Its ability to undergo intramolecular cyclizations and serve as a scaffold for the addition of further complexity is crucial in the construction of intricate molecular frameworks found in nature.

A key application of this compound and its derivatives is in the synthesis of constrained ring systems. Intramolecular reactions, such as photochemical cyclizations or transition-metal-catalyzed ene-type reactions, can be employed to form bicyclic structures. For instance, derivatives of this compound are valuable precursors for constructing bicyclo[3.1.1]hept-3-en-2-one cores, which are characteristic motifs in many terpenoid natural products. acs.orgcdnsciencepub.com The synthesis of such structures often involves an intramolecular cyclization where the terminal alkene interacts with the enone system or a derivative thereof.

Furthermore, functional group manipulation of this compound allows for its conversion into related acyclic intermediates like hexynones, which are themselves powerful building blocks for natural product synthesis. chemicalbook.com This transformation typically involves the conversion of the enone into an alkyne, creating a reactive handle for subsequent coupling or cyclization reactions.

Target ScaffoldKey Synthetic TransformationRelevance
Bicyclo[3.1.1]hept-3-en-2-onesIntramolecular [2+2] photocycloadditionCore of pinane-type monoterpenes (e.g., verbenone) researchgate.net
Polycyclic TerpenoidsNazarov cyclization of dienone derivativesConstruction of fused five-membered rings
HexynonesShapiro reaction or similar ketone-to-alkyne conversionsIntermediates for coupling reactions (e.g., Sonogashira)

This table summarizes the application of this compound derivatives in forming complex cyclic and acyclic structures relevant to natural product synthesis.

Derivatization Strategies for Enhancing Molecular Complexity

The chemical reactivity of this compound provides a rich platform for derivatization. Strategic modifications of its functional groups allow for the systematic buildup of molecular complexity, enabling the synthesis of a diverse array of target molecules.

The presence of both a ketone and an alkene allows for a wide range of selective functional group transformations. The compatibility of these groups with various reagents is a critical consideration in designing efficient multi-step synthetic sequences. libretexts.org For example, the carbonyl group can undergo nucleophilic addition, reduction, or conversion to an enolate for subsequent alkylation. Simultaneously, the terminal alkene can be subjected to hydroboration-oxidation, epoxidation, dihydroxylation, or ozonolysis. The steric hindrance provided by the gem-dimethyl group often allows for regioselective reactions at the less hindered terminal alkene. The careful orchestration of these transformations is essential for achieving the desired molecular architecture without the need for extensive protecting group manipulations. orgsyn.org

The enone moiety of this compound is amenable to stereoselective alkylation at both the α- and β-positions, providing a powerful method for introducing new carbon-carbon bonds and stereocenters.

α-Alkylation: The generation of a chiral enolate, often through the use of a chiral base or auxiliary, followed by trapping with an electrophile, can install a substituent at the α-position with high stereocontrol. The resulting β,γ-unsaturated ketone can then be isomerized back to the more stable α,β-unsaturated system if desired.

β-Alkylation (Conjugate Addition): The addition of organocuprates or the use of catalytic asymmetric Michael additions are common strategies to introduce substituents at the β-position. The use of chiral ligands on the metal catalyst or the addition of a chiral organocatalyst can induce high levels of enantioselectivity, generating a chiral center at the β-carbon.

These alkylation strategies significantly increase the molecular complexity and are fundamental steps in the synthesis of many complex organic molecules.

Emerging Research Directions and Future Outlook for 4,4 Dimethyl Hept 6 En 3 One Chemistry

Development of Novel and Sustainable Green Chemistry Approaches for Synthesis

A primary focus of modern chemical synthesis is the development of "green" methodologies that minimize waste, reduce energy consumption, and avoid the use of hazardous or toxic reagents. In the synthesis of β,γ-unsaturated ketones, this has translated into a move away from stoichiometric reagents and harsh reaction conditions towards more sustainable catalytic processes.

Recent advancements include the development of metal-free hydrosulfonylation methods for α,β-unsaturated ketones, providing an environmentally friendly, convenient, and mild approach that avoids the use of metal catalysts and stoichiometric oxidants. Furthermore, the use of solid catalysts, such as Cs-exchanged and Cs-impregnated zeolites, has been explored for Knoevenagel condensation reactions to produce α,β-unsaturated carbonyl compounds, which can be precursors to β,γ-isomers. These solid acid catalysts offer advantages like ease of separation and reusability. Another innovative green approach involves the use of visible light to promote reactions, employing O2 as a green oxygen source for the synthesis of related α-haloketones. These strategies signify a broader trend towards creating complex organic molecules with a reduced environmental footprint.

Advancements in Catalytic Enantioselective and Diastereoselective Synthesis of β,γ-Unsaturated Ketones

Achieving control over stereochemistry is a paramount goal in organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and material properties. For β,γ-unsaturated ketones, significant progress has been made in developing catalytic methods that can selectively produce a desired stereoisomer.

Copper-catalyzed enantiodivergent synthesis has emerged as a powerful tool. In one notable system, the stereochemical outcome of the reaction between 1,3-butadienyl silanes and acyl fluorides was controlled by the nature of the silyl (B83357) group on the diene. This allowed for the selective synthesis of either (Z)- or (E)-β,γ-unsaturated ketones with high enantioselectivity. This method provides access to chiral molecules with multiple functional groups that can be further derivatized. Organocatalysis, which uses small organic molecules as catalysts, has also been successfully applied. For instance, cinchona-derived organocatalysts are used for asymmetric peroxidation of γ,δ-unsaturated β-keto esters, a related class of compounds. These advancements allow for the precise construction of chiral centers, which is crucial for pharmaceutical and materials science applications.

Below is a table summarizing representative catalytic systems for the stereoselective synthesis of β,γ-unsaturated ketones and related structures.

Catalyst SystemSubstratesProduct TypeKey Feature
Copper(I) / Chiral Ligand1,3-Butadienyl silanes, Acyl fluorides(Z)- or (E)-β,γ-Unsaturated KetonesEnantiodivergent synthesis controlled by silyl group
Cinchona-derived Organocatalystγ,δ-Unsaturated β-keto estersδ-peroxy-β-keto estersHigh enantiomeric ratios
Chiral Phosphine-Silver(I) Complex1,3-Diketones, β,γ-Alkynyl ketoestersDihydrofuran derivativesAsymmetric [3+2] cycloaddition
Quinidine-derived ThioureaAcetophenones, β,γ-Unsaturated α-ketoestersAldol (B89426) productsEnantioselective aldol addition

Integrated Experimental and Computational Studies for Deeper Mechanistic Understanding and Rational Design

The synergy between experimental work and computational chemistry has become indispensable for advancing synthetic methodologies. For the synthesis of 4,4-Dimethyl-hept-6-en-3-one and its analogs, computational studies are providing unprecedented insight into reaction mechanisms, transition states, and the origins of selectivity.

For example, in the copper-catalyzed enantiodivergent synthesis of β,γ-unsaturated ketones, computational studies were conducted to support the experimental findings and explain how the silyl group influences the stereochemical outcome. Similarly, in the catalytic rearrangement of bis(allylic) alcohols to form α-oxygenated β,γ-unsaturated ketones, computational analysis was used to rationalize the influence of catalyst acidity on product selectivity. Kinetic studies combined with computational modeling have also been used to elucidate the catalytic cycle in asymmetric cyclization reactions. This integrated approach allows for a deeper mechanistic understanding, moving beyond empirical observations to the rational design of more efficient and selective catalysts for future synthetic challenges.

Exploration of Natural Occurrence and Bio-Inspired Synthetic Routes

The natural world is a rich source of complex and biologically active molecules, and many synthetic efforts are inspired by compounds found in nature. While this compound itself is not widely reported as a natural product, the structural motifs it contains are present in various natural compounds.

Research in this area often focuses on using synthetic building blocks to construct complex natural products. For instance, a synthetic route to 4,4-dimethyl-1,6-heptadiyne, a compound with the same carbon skeleton as this compound but with different functional groups, was developed as part of a total synthesis of alcyopterosin O, an illudalane sesquiterpene natural product. nih.gov This demonstrates how non-natural, yet structurally related, molecules can serve as key intermediates in the synthesis of complex natural targets. The development of bio-inspired synthetic routes, which mimic enzymatic processes, remains an active area of research, potentially offering novel and highly selective methods for constructing molecules like this compound in the future.

Applications in Materials Science and Polymer Chemistry (excluding specific product properties or applications)

The functional groups within this compound—a ketone and a carbon-carbon double bond—make it and related unsaturated ketones intriguing candidates for applications in materials science and polymer chemistry. The alkene moiety of α,β-unsaturated carbonyls is known to be susceptible to polymerization. uobabylon.edu.iq

This reactivity is being harnessed in advanced applications. For example, research into π-expanded α,β-unsaturated ketones has demonstrated their utility as efficient two-photon initiators for polymerization. nih.gov These molecules can absorb two photons of near-IR light to initiate a polymerization reaction, a process valuable for 3D printing and microfabrication. While this research focuses on α,β-isomers, the underlying principle of using the reactive carbonyl and alkene groups is applicable. The development of novel optically active helical polymers from α,β-unsaturated ketone monomers further highlights the potential of this class of compounds in creating advanced materials with unique chiroptical properties. researchgate.net The ability of the carbonyl group to coordinate with metals also opens possibilities for creating novel organometallic polymers and materials.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the structural integrity of 4,4-Dimethyl-hept-6-en-3-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and substituent positions. DEPT-135 can differentiate CH3_3, CH2_2, and CH groups .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and alkene (C=C, ~1650 cm1^{-1}) stretches to verify functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.
  • Elemental Analysis : Validate purity by comparing experimental and theoretical C/H ratios .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

  • Methodological Answer :

  • Reaction Design : Use aldol condensation between 4,4-dimethylpentan-3-one and acrolein, catalyzed by a base (e.g., NaOH) under controlled pH and temperature.
  • Purification : Employ fractional distillation for volatile intermediates, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor progress via TLC .
  • Yield Optimization : Adjust stoichiometry, reaction time, and catalyst concentration. Typical yields range from 60–80% under inert atmospheres.

Advanced Research Questions

Q. What methodological approaches resolve contradictory spectroscopic data in characterizing this compound?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous 13C^{13}C-1H^1H connectivity, especially for overlapping alkene and carbonyl signals .
  • X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL for refinement. Single-crystal diffraction provides definitive bond lengths and angles .
  • Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments.

Q. How should researchers design experiments to investigate stereoelectronic effects in the enone system?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study hydrogen abstraction rates in conjugate addition reactions.
  • UV-Vis Spectroscopy : Monitor π→π* transitions to assess conjugation stability under varying solvents (e.g., polar vs. nonpolar) .
  • Theoretical Modeling : Apply Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the carbonyl and alkene groups.

Q. What strategies reconcile discrepancies between experimental and computational conformational data?

  • Methodological Answer :

  • Parameter Refinement : Test multiple DFT functionals (e.g., M06-2X vs. ωB97XD) and solvation models (PCM vs. SMD) to minimize energy discrepancies.
  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.1 ppm for NMR) and compare with computational tolerances .
  • Cross-Validation : Use rotational spectroscopy or gas-phase electron diffraction to validate low-energy conformers predicted computationally.

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